molecular formula C27H40Cl2N2O5 B2918142 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1216579-27-9

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2918142
CAS No.: 1216579-27-9
M. Wt: 543.53
InChI Key: ALXOPAMTFZRGLS-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a propan-2-ol moiety linked to a 4-(tert-butyl)phenoxyethoxy chain. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group is a common pharmacophore in central nervous system (CNS)-targeting agents due to its electron-rich aromatic system, which enhances receptor binding . The tert-butyl substituent on the phenoxy group likely increases lipophilicity, improving blood-brain barrier permeability compared to smaller alkyl or polar substituents . The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-tert-butylphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O5.2ClH/c1-27(2,3)22-5-7-24(8-6-22)32-15-14-31-19-23(30)18-29-12-10-28(11-13-29)17-21-4-9-25-26(16-21)34-20-33-25;;/h4-9,16,23,30H,10-15,17-20H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXOPAMTFZRGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it’s likely that the compound influences multiple pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized by the body.

Biological Activity

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic compound with notable pharmacological properties. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and an ether-linked phenoxy group. Its biological activity has been the subject of various studies, particularly in the fields of neuropharmacology and oncology.

Chemical Structure

The chemical structure of the compound is depicted as follows:

C16H22Cl2N2O4\text{C}_{16}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_4

This structure facilitates interactions with various biological targets, which is critical for its pharmacological effects.

Neuropharmacological Activity

Research indicates that this compound may influence GABAergic neurotransmission , which is crucial for its neuroprotective effects. In laboratory settings, it has demonstrated significant protective effects against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole in both mice and rats. Specifically, it exhibited about 50% protection at a dosage of 100 mg/kg in a pilocarpine-induced model of status epilepticus (SE) .

Antidepressant Effects

In addition to its anticonvulsant properties, the compound has shown promising antidepressant activity . Studies suggest that it does not exhibit significant toxicity at therapeutic doses, making it a potential candidate for further development in treating mood disorders .

Case Studies and Experimental Data

Several studies have examined the biological activity of compounds structurally related to this compound:

StudyCompoundActivityIC50 (µM)Model
Morais et al. (2023)Piperazine derivativesAnticancer7.4MCF cell line
Ribeiro et al. (2023)Benzo[d]imidazole derivativesCytotoxicity0.062U87 glioblastoma
Elancheran et al. (2023)Oxo-bBnZ derivativesAndrogen receptor inhibition12.19PC-3 prostate cancer

These findings suggest that similar compounds may share mechanisms of action that could be applicable to the target compound.

The proposed mechanisms through which this compound exerts its effects include:

  • GABA Receptor Modulation : By enhancing GABAergic transmission, the compound may help stabilize neuronal excitability and reduce seizure activity.
  • Cell Cycle Regulation : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation pathways.

Comparison with Similar Compounds

Key Insights :

  • The tert-butyl group (target compound) offers optimal lipophilicity for membrane permeability compared to 2-isopropyl () or methoxy ().

Modifications to the Piperazine-Propanol Backbone

The piperazine-propan-2-ol scaffold is conserved across analogs, but substitutions alter receptor selectivity:

Compound ID Piperazine Substituent Propanol Chain Modification Biological Implications
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-(4-tert-butylphenoxy)ethoxy Enhanced serotonin/dopamine receptor affinity
4-Methoxyphenoxyethyl N/A Likely histamine H3 receptor modulation
Bis(4-methoxyphenyl)methyl (E)-acryloyl linker Conjugated double bond may rigidity structure, affecting binding kinetics

Key Insights :

  • The benzo[d][1,3]dioxol-5-ylmethyl group (target compound) provides a rigid, planar structure for receptor interaction, unlike the flexible 4-methoxyphenoxyethyl group in .

Key Insights :

  • Salt formation (e.g., HCl/dioxane in ) is a common strategy to improve solubility .
  • Amide coupling () requires precise stoichiometry and purification, complicating scale-up .

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